molecular formula C7H8N4 B054525 N-Methylimidazo[1,2-A]pyrazin-8-amine CAS No. 117718-89-5

N-Methylimidazo[1,2-A]pyrazin-8-amine

Cat. No. B054525
M. Wt: 148.17 g/mol
InChI Key: KHEBQHMBQSIODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylimidazo[1,2-A]pyrazin-8-amine (abbreviated as 8-MeI) is a heterocyclic organic compound that belongs to the imidazo[1,2-a]pyrazine family. It is a mutagenic compound that is formed during the cooking of meat and fish at high temperatures, particularly during grilling and frying. 8-MeI has been identified as a potential human carcinogen by the International Agency for Research on Cancer (IARC).

Mechanism Of Action

The mechanism of action of N-Methylimidazo[1,2-A]pyrazin-8-amine involves the formation of DNA adducts. DNA adducts are formed when a mutagenic compound binds to DNA, resulting in a change in the DNA sequence. The formation of DNA adducts can lead to mutations, which can increase the risk of cancer. N-Methylimidazo[1,2-A]pyrazin-8-amine has been shown to form DNA adducts in vitro and in vivo.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-Methylimidazo[1,2-A]pyrazin-8-amine are not well understood. However, studies have shown that N-Methylimidazo[1,2-A]pyrazin-8-amine can induce DNA damage and mutations in vitro and in vivo. It has also been shown to be a potent mutagenic compound in bacterial and mammalian cell systems.

Advantages And Limitations For Lab Experiments

One advantage of using N-Methylimidazo[1,2-A]pyrazin-8-amine in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it a useful model compound for studying the effects of HCAs on DNA damage and mutagenesis. However, one limitation of using N-Methylimidazo[1,2-A]pyrazin-8-amine is that it is a potent mutagenic compound that can be hazardous to handle. Special precautions must be taken when working with N-Methylimidazo[1,2-A]pyrazin-8-amine to ensure the safety of researchers.

Future Directions

There are several future directions for research on N-Methylimidazo[1,2-A]pyrazin-8-amine. One area of research is the development of methods to reduce the formation of N-Methylimidazo[1,2-A]pyrazin-8-amine during cooking. This could involve the use of marinades or other cooking techniques that reduce the formation of HCAs. Another area of research is the development of methods to detect and quantify N-Methylimidazo[1,2-A]pyrazin-8-amine in food products. This could help to identify foods that are high in N-Methylimidazo[1,2-A]pyrazin-8-amine and develop strategies to reduce exposure to this compound. Finally, research could be conducted to develop methods to reduce the mutagenic and carcinogenic properties of N-Methylimidazo[1,2-A]pyrazin-8-amine. This could involve the development of compounds that can bind to N-Methylimidazo[1,2-A]pyrazin-8-amine and prevent it from binding to DNA.

Scientific Research Applications

N-Methylimidazo[1,2-A]pyrazin-8-amine has been extensively studied for its mutagenic and carcinogenic properties. It has been used as a model compound to study the effects of heterocyclic amines (HCAs) on DNA damage and mutation. HCAs are a group of mutagenic compounds that are formed during the cooking of meat and fish at high temperatures. The study of N-Methylimidazo[1,2-A]pyrazin-8-amine has provided insights into the mechanisms of HCA-induced DNA damage and mutagenesis.

properties

CAS RN

117718-89-5

Product Name

N-Methylimidazo[1,2-A]pyrazin-8-amine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C7H8N4/c1-8-6-7-10-3-5-11(7)4-2-9-6/h2-5H,1H3,(H,8,9)

InChI Key

KHEBQHMBQSIODT-UHFFFAOYSA-N

SMILES

CNC1=NC=CN2C1=NC=C2

Canonical SMILES

CNC1=NC=CN2C1=NC=C2

synonyms

N-METHYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3-bromo-imidazo[1,2-a]pyrazin-8-yl)-methyl-amine (Example 1) (2.4 g, 11.9 mmol) in methanol (160 ml) was added Pd-C (10% wt. 0.1 eq). The mixture was hydrogenated at rt overnight, filtered, and washed with hot methanol. The organics were combined and concentrated to afford 2.8 g of crude imidazo[1,2-a]pyrazin-8-yl-methyl-amine (M).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.